![molecular formula C20H14ClNS2 B2852877 2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-87-8](/img/structure/B2852877.png)
2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Applications
Benzothiazole derivatives have been extensively studied for their antitumor properties. They can act as cytotoxic agents against various human tumor cell lines. For instance, certain benzothiazole compounds have demonstrated potent effects on prostate cancer cells . The presence of the 3-chlorophenyl group in the compound may contribute to its ability to interact with cancer cell DNA or proteins, leading to the inhibition of cell proliferation or inducing apoptosis in tumor cells.
Antimicrobial Applications
The antimicrobial activity of benzothiazole derivatives makes them candidates for the development of new antibiotics. These compounds can inhibit the growth of bacteria and other microorganisms by interfering with essential biological processes such as protein synthesis or DNA replication . The specific structure of “2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole” could be explored for its efficacy against a range of pathogenic bacteria and fungi.
Antiviral Applications
Benzothiazoles have shown promise in the field of antiviral drug development. They can be designed to target viral enzymes or proteins, thereby preventing the replication of viruses within host cells . Research into the antiviral behavior of benzothiazole derivatives could lead to the discovery of new treatments for viral infections, including those caused by emerging and re-emerging viruses.
Anti-inflammatory Applications
The anti-inflammatory properties of benzothiazole derivatives are of significant interest in the treatment of chronic inflammatory diseases. These compounds can modulate the body’s inflammatory response, potentially reducing swelling, pain, and other symptoms associated with inflammation . The compound could be investigated for its effectiveness in various inflammatory conditions, such as arthritis or asthma.
Analgesic Applications
Benzothiazole derivatives can also serve as analgesic agents, providing pain relief by inhibiting pain signals in the nervous system. Their analgesic activity could be beneficial in the development of new painkillers that are more effective and have fewer side effects than currently available medications .
Neuroprotective Applications
Neuroprotection is another area where benzothiazole derivatives could be applied. They may protect nerve cells from damage caused by neurodegenerative diseases or brain injuries. The exploration of “2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole” for its neuroprotective effects could lead to advancements in the treatment of conditions like Alzheimer’s disease or Parkinson’s disease .
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNS2/c21-16-7-4-8-17(12-16)23-13-14-5-3-6-15(11-14)20-22-18-9-1-2-10-19(18)24-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFLCCWWYURDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
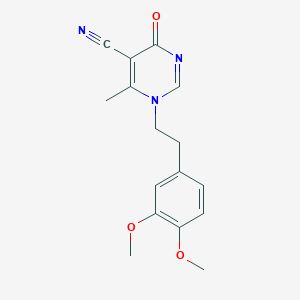
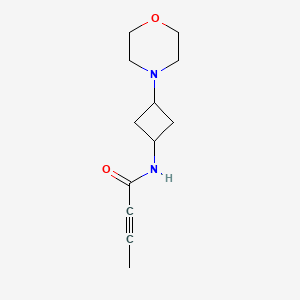
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)
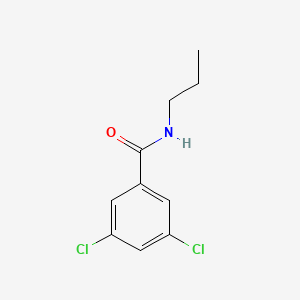
![7-(2-Ethoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2852802.png)
![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)
![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)
![7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2852811.png)
![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)
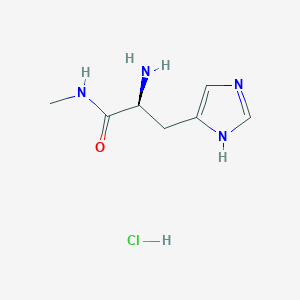

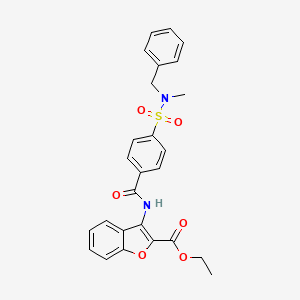
![N-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethyl}but-2-ynamide](/img/structure/B2852817.png)